1lambda~6~,3-Thiaselenetane-1,1-dione
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Overview
Description
1lambda~6~,3-Thiaselenetane-1,1-dione is a heterocyclic compound containing both sulfur and selenium atoms
Preparation Methods
The synthesis of 1lambda6,3-Thiaselenetane-1,1-dione typically involves the reaction of selenium dichloride with divinyl sulfide at low temperatures (around -50°C) in chloroform. This reaction initially forms a six-membered heterocycle, which then undergoes rearrangement at room temperature to yield the five-membered 1lambda6,3-Thiaselenetane-1,1-dione .
Chemical Reactions Analysis
1lambda~6~,3-Thiaselenetane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into selenides or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the heterocyclic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1lambda~6~,3-Thiaselenetane-1,1-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organoselenium compounds.
Biology: The compound exhibits biological activity and can be used in studies related to enzyme inhibition and antioxidant properties.
Mechanism of Action
The mechanism of action of 1lambda6,3-Thiaselenetane-1,1-dione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, thereby altering their activity. Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress in biological systems .
Comparison with Similar Compounds
1lambda~6~,3-Thiaselenetane-1,1-dione can be compared with other similar compounds, such as:
1lambda~6~,4-Thiazinane-1,1-dione: This compound contains a six-membered ring with sulfur and nitrogen atoms and exhibits different chemical reactivity and biological activity.
1lambda~4~,3-Thiaselenetan-1-one: Another selenium-containing heterocycle with distinct structural and functional properties.
The uniqueness of 1lambda6,3-Thiaselenetane-1,1-dione lies in its specific ring structure and the presence of both sulfur and selenium atoms, which confer unique chemical and biological properties.
Properties
CAS No. |
918905-24-5 |
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Molecular Formula |
C2H4O2SSe |
Molecular Weight |
171.09 g/mol |
IUPAC Name |
1,3-thiaselenetane 1,1-dioxide |
InChI |
InChI=1S/C2H4O2SSe/c3-5(4)1-6-2-5/h1-2H2 |
InChI Key |
YYQJPHLUYZHJEK-UHFFFAOYSA-N |
Canonical SMILES |
C1S(=O)(=O)C[Se]1 |
Origin of Product |
United States |
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